2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 926187-03-3
VCID: VC4408532
InChI: InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2
SMILES: C1CCN(C1)C(=O)CN2CCC(CC2)N
Molecular Formula: C11H21N3O
Molecular Weight: 211.309

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

CAS No.: 926187-03-3

Cat. No.: VC4408532

Molecular Formula: C11H21N3O

Molecular Weight: 211.309

* For research use only. Not for human or veterinary use.

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one - 926187-03-3

Specification

CAS No. 926187-03-3
Molecular Formula C11H21N3O
Molecular Weight 211.309
IUPAC Name 2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2
Standard InChI Key FSDCCFFIOYIWNZ-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CN2CCC(CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound consists of:

  • A 4-aminopiperidine moiety linked via an ethanone bridge to a pyrrolidine ring .

  • Key functional groups include secondary and tertiary amines, a ketone, and heterocyclic aromatic systems .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H21N3O\text{C}_{11}\text{H}_{21}\text{N}_3\text{O}
Molecular Weight211.30 g/mol
AppearanceOil (free base)
Storage ConditionsRoom temperature
SMILESC1CCN(C1)C(=O)CN2CCC(CC2)N

Synthesis and Chemical Reactivity

Synthetic Routes

  • Alkylation/Amination: The compound is synthesized via nucleophilic substitution between 4-aminopiperidine and a pyrrolidine-containing alkyl halide.

  • Multi-step Functionalization: Advanced derivatives are prepared using Suzuki-Miyaura coupling and reductive amination, as seen in related triazine-based PI3K inhibitors .

Example Reaction Scheme (Adapted from ):

  • Intermediate Formation:

    2,4Dichloro-6-morpholinyl-1,3,5-triazine+Aliphatic AmineSubstituted Triazine Intermediate2,4-\text{Dichloro-6-morpholinyl-1,3,5-triazine} + \text{Aliphatic Amine} \rightarrow \text{Substituted Triazine Intermediate}
  • Suzuki Coupling:

    Triazine Intermediate+Boronic EsterPdCl2(dppf)Target Compound\text{Triazine Intermediate} + \text{Boronic Ester} \xrightarrow{\text{PdCl}_2(\text{dppf})} \text{Target Compound}

Reactivity Profile

  • Amine Alkylation: The primary amine on the piperidine ring participates in alkylation and acylation reactions.

  • Ketone Reduction: The ethanone group can be reduced to a secondary alcohol under catalytic hydrogenation.

Biological Activity and Pharmacological Applications

Antiproliferative Effects

Derivatives of this scaffold exhibit potent activity against PI3K/mTOR pathways. For example, compound B19 (a structurally related acylpiperidine-triazine derivative) showed IC50_{50} values of 0.79 µM (HCT-116) and 1.55 µM (MCF-7) .

Table 2: Antiproliferative Activity of Selected Analogues

CompoundR1_1R2_2IC50_{50} (HCT-116, µM)IC50_{50} (MCF-7, µM)
B18CyclopropylAcylpiperidine0.68 ± 0.011.58 ± 0.12
B19CyclopropylAcylpiperidine0.79 ± 0.031.55 ± 0.15
VS-55840.60 ± 0.121.06 ± 0.10

Kinase Inhibition

  • B18 and B19 inhibit PI3K isoforms (α, β, γ, δ) and mTOR with IC50_{50} values ranging from 62 to 870 nM .

  • Structural analysis reveals hydrogen bonding between the piperidine amine and kinase active-site residues (e.g., Lys68 in PKB) .

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